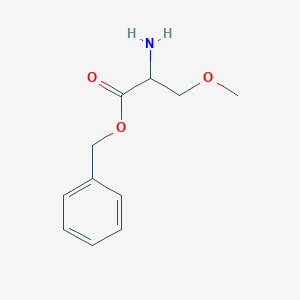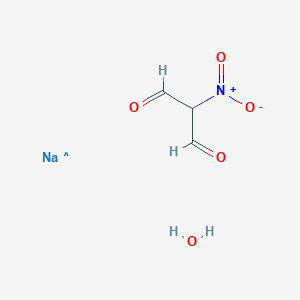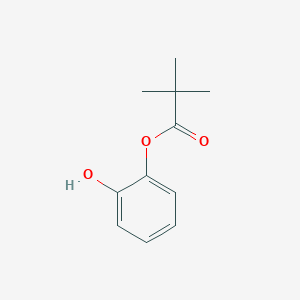
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and synthetic organic chemistry. This compound is characterized by the presence of a bromine atom at the 5th position, an ethyl group at the 7th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid using bromine in acetic acid . The reaction proceeds under controlled conditions to ensure selective bromination at the 5th position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the desired product specifications.
化学反应分析
Types of Reactions
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the quinoline ring.
Esterification and Amidation: The carboxylic acid group can react with alcohols and amines to form esters and amides, respectively.
Common Reagents and Conditions
Bromination: Bromine in acetic acid is commonly used for bromination.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include substituted quinoline derivatives, esters, and amides, depending on the specific reaction conditions and reagents used.
科学研究应用
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antibacterial and anticancer agents.
Biological Studies: The compound is used in studies related to DNA gyrase inhibition and other enzymatic activities.
Synthetic Organic Chemistry: It is utilized in the synthesis of complex organic molecules and heterocyclic compounds.
作用机制
The mechanism of action of 5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid involves its interaction with molecular targets such as DNA gyrase and topoisomerases . The compound inhibits these enzymes, leading to the disruption of DNA replication and transcription processes. This mechanism is particularly relevant in its antibacterial activity.
相似化合物的比较
Similar Compounds
Oxolinic Acid: A quinoline derivative with similar antibacterial properties.
Nalidixic Acid: Another quinoline compound used as an antibacterial agent.
4-Hydroxy-2-quinolones: Compounds with diverse biological activities and synthetic applications.
Uniqueness
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 5th position enhances its potential for further functionalization and derivatization.
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
5-bromo-7-ethyl-4-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-2-6-3-7(13)11-8(4-6)14-9(12(16)17)5-10(11)15/h3-5H,2H2,1H3,(H,14,15)(H,16,17) |
InChI 键 |
AYRLZDFWLDKEIA-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC2=C(C(=C1)Br)C(=O)C=C(N2)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
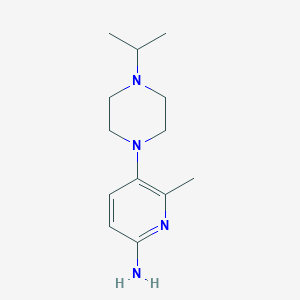
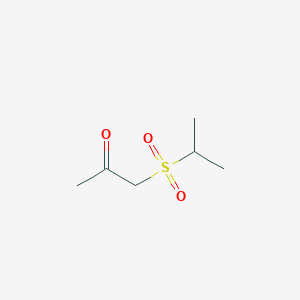
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzoic acid](/img/structure/B8621775.png)


![N,N'-[4-(Dimethylamino)benzylidene]bis(phenylacetamide)](/img/structure/B8621803.png)

![1,3-Propanediol, 2-[(2-amino-6-chloro-9H-purin-9-yl)methoxy]-](/img/structure/B8621831.png)


